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Compound of Interest

Compound Name: (R)-3-Phenylbutanal

Cat. No.: B15192648 Get Quote

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for (R)-3-Phenylbutanal. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. This guide includes tabulated spectroscopic data, detailed experimental protocols,

and a workflow visualization to facilitate a deeper understanding of the analytical procedures

involved.

Spectroscopic Data
The following sections present the key spectroscopic data for 3-Phenylbutanal. It is important

to note that while the request is for the (R)-enantiomer, some of the available data corresponds

to the racemic mixture. Spectroscopic data for enantiomers are generally identical, except for

techniques involving chiral environments.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹³C NMR Data for (R)-3-Phenylbutanal

A ¹³C NMR spectrum for (R)-3-Phenylbutanal is available, providing insights into the carbon

framework of the molecule.[1]
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Chemical Shift (ppm) Carbon Atom Assignment

Data not available C=O (Aldehyde)

Data not available Aromatic Carbons

Data not available CH (benzylic)

Data not available CH₂

Data not available CH₃

Note: While a C13 NMR spectrum is mentioned as available, the specific chemical shift values

are not provided in the publicly accessible database. Researchers would need to acquire the

spectrum from the source.

¹H NMR Data

Detailed ¹H NMR data for the specific (R)-enantiomer is not readily available in public

databases. The following predicted data is based on general principles of NMR spectroscopy

for similar structures.

Chemical Shift
(ppm)

Multiplicity Integration Proton Assignment

~9.7 t 1H CHO

~7.3-7.1 m 5H Ar-H

~3.4 sextet 1H CH

~2.7 d 2H CH₂

~1.3 d 3H CH₃

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A vapor phase

IR spectrum is available for 3-phenylbutanal.[2]
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Frequency (cm⁻¹) Intensity Assignment

~3080-3030 Medium Aromatic C-H stretch

~2970-2870 Medium Aliphatic C-H stretch

~2720 & ~2820 Medium, sharp
Aldehyde C-H stretch (Fermi

doublet)

~1725 Strong, sharp C=O stretch (Aldehyde)

~1600, ~1495, ~1450 Medium to weak Aromatic C=C bending

~750, ~700 Strong
Aromatic C-H out-of-plane

bending

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

data presented is for 3-phenylbutanal, obtained via Gas Chromatography-Mass Spectrometry

(GC-MS) with electron ionization (EI).[2][3]

m/z Relative Intensity (%) Assignment

148 40.10 [M]⁺ (Molecular Ion)

133 28.60 [M - CH₃]⁺

106 29.70 [C₈H₁₀]⁺

105 99.99 [C₈H₉]⁺ (Base Peak)

91 46.40 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

2.1 NMR Spectroscopy Protocol
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This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an

organic compound like (R)-3-Phenylbutanal.[4][5]

Sample Preparation:

Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, DMSO-d₆) in a small vial.[4] Chloroform-d (CDCl₃) is a common choice for

non-polar to moderately polar compounds.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).[4][5]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution

spectra. Shimming can be done manually or automatically.

Set the appropriate acquisition parameters for the desired experiment (e.g., pulse

sequence, acquisition time, relaxation delay).

For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a

proton-decoupled experiment is common to simplify the spectrum.[6]

Acquire the Free Induction Decay (FID) data. The number of scans will depend on the

sample concentration.

Data Processing:
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Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the respective nuclei in the molecule.

2.2 IR Spectroscopy Protocol

This protocol describes the general method for obtaining an IR spectrum of a liquid sample like

(R)-3-Phenylbutanal using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[7][8]

Sample Preparation:

Ensure the sample is pure and free of solvent.[7]

For a liquid sample, no further preparation is typically needed.

Instrument Setup and Data Acquisition:

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g.,

isopropanol or ethanol) and allow it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂

and water vapor).

Place a small drop of the liquid sample directly onto the ATR crystal.

Acquire the IR spectrum. The instrument will irradiate the sample with infrared light and

record the frequencies at which light is absorbed.

Data Analysis:
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The resulting spectrum will be a plot of percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., C=O, C-H aldehyde, C-H aromatic, C-H aliphatic).[9]

2.3 Mass Spectrometry Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass

spectrum of a volatile organic compound.[10][11]

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid,

this is often done via a heated direct insertion probe or by injection into a gas

chromatograph (GC) coupled to the mass spectrometer (GC-MS).[12]

The sample is vaporized in a high vacuum environment.[10][12]

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).[13]

This causes the ejection of an electron from the molecule, forming a positively charged

molecular ion (M⁺).[10][11]

The excess energy imparted to the molecular ion often causes it to fragment into smaller,

charged fragments and neutral radicals.[12][11]

Mass Analysis:

The positively charged ions (molecular ion and fragments) are accelerated by an electric

field into the mass analyzer.[12][11]

In a magnetic sector analyzer, a magnetic field deflects the ions in a curved path. The

degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are

deflected more than heavier ions.[11][13]
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Detection and Data Processing:

An ion detector at the end of the analyzer measures the abundance of ions at each m/z

value.[12]

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.[13]

The most intense peak in the spectrum is called the base peak and is assigned a relative

abundance of 100%. The molecular ion peak corresponds to the molecular weight of the

compound.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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